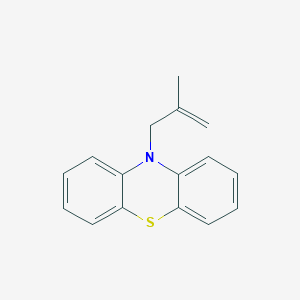

10-(2-methyl-2-propen-1-yl)-10H-phenothiazine

Description

Properties

IUPAC Name |

10-(2-methylprop-2-enyl)phenothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NS/c1-12(2)11-17-13-7-3-5-9-15(13)18-16-10-6-4-8-14(16)17/h3-10H,1,11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZPUHLYWJVGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354973 | |

| Record name | 10-(2-Methyl-allyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23866-63-9 | |

| Record name | 10-(2-Methyl-allyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-(2-METHYL-ALLYL)-10H-PHENOTHIAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

10-(2-methyl-2-propen-1-yl)-10H-phenothiazine, a derivative of phenothiazine, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is notable for its potential therapeutic applications, including anticancer properties and modulation of neurotransmitter systems. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

10-(2-methyl-2-propen-1-yl)-10H-phenothiazine is characterized by a phenothiazine core with a propenyl substituent at the 10-position. This structural modification is believed to enhance its biological activity compared to other phenothiazine derivatives. The compound's ability to undergo redox reactions may also contribute to its biological effects, influencing oxidative stress pathways in cells.

Anticancer Properties

Research indicates that phenothiazine derivatives exhibit significant anticancer activities. For instance, studies have shown that 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and liver cancer cells (Hep3B). The mechanisms underlying these effects include:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and caspase activation.

- Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, disrupting normal cell division processes.

A comparative study of various phenothiazine derivatives demonstrated that 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine exhibited a lower IC50 in tumorigenic cells compared to non-tumorigenic cells, suggesting selective cytotoxicity .

Neurotransmitter Modulation

Phenothiazines are known for their ability to modulate neurotransmitter systems, particularly dopaminergic and cholinergic signaling. The compound's interaction with dopamine receptors has implications for its use in treating psychiatric disorders. In vitro studies have revealed that it can effectively block D2 receptors, which is a common mechanism among antipsychotic drugs .

Antioxidant Activity

The antioxidant properties of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine have been explored in various studies. The compound is capable of scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage associated with cancer progression and neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine in clinical and experimental settings:

- Breast Cancer Study : In a study involving MCF-7 cells, the compound demonstrated significant growth inhibition at concentrations as low as 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest .

- Liver Cancer Research : In vivo studies using zebrafish embryos showed that the compound exhibited low toxicity while effectively inhibiting liver cancer cell proliferation .

- Neuroprotective Effects : A study assessed the cholinesterase inhibitory activity of the compound in zebrafish models, indicating potential neuroprotective effects relevant to Alzheimer's disease treatment .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antidepressant Activity

Research indicates that phenothiazine derivatives exhibit significant antidepressant activity. For instance, a study evaluated various synthesized phenothiazine derivatives using the despair swim test in rats, revealing notable antidepressant effects compared to the standard drug imipramine. The study highlighted that compounds with specific substitutions showed enhanced activity, suggesting that 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine could be a candidate for further investigation in treating depression .

Antimicrobial Properties

Phenothiazines have demonstrated antimicrobial activity against various pathogens. A study synthesized several phenothiazine derivatives and tested them against bacteria such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antibacterial effects, supporting the potential use of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine in developing new antimicrobial agents .

Anticonvulsant Effects

The anticonvulsant properties of phenothiazines are notable, with several studies reporting their effectiveness in various seizure models. For example, compounds derived from phenothiazine were tested in strychnine-induced convulsion models, showing significant protective effects against seizures. This suggests that 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine may also possess anticonvulsant properties worth exploring .

Study on Antidepressant Activity

A recent study synthesized several phenothiazine derivatives and evaluated their antidepressant activity through behavioral tests in animal models. Among the tested compounds, those structurally similar to 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine showed promising results, indicating significant reductions in depressive-like behavior compared to controls .

Antimicrobial Activity Assessment

In another study, a series of phenothiazine derivatives were screened for their antimicrobial activity using standard disc diffusion methods. The results indicated that certain modifications led to increased efficacy against Gram-positive and Gram-negative bacteria, suggesting a viable pathway for developing new antimicrobial therapies based on 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine .

Comparison with Similar Compounds

Table 1: Structural Features of Selected 10-Substituted Phenothiazines

Key Observations :

- Rigidity vs. Flexibility : The 2-methylpropenyl group offers partial rigidity due to its double bond, intermediate between fully flexible alkyl chains (e.g., 3-chloropropyl) and rigid ethynyl-linked derivatives .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ethynyl derivatives) enhance redox activity, while electron-donating groups (e.g., alkyl) improve solubility .

Table 2: Antitumor Activity of 10-Substituted Phenothiazines (HEp-2 Cell Line)

Key Observations :

- Substituent Length : Longer chains (e.g., butyl vs. propyl) generally improve antitumor efficacy by enhancing membrane permeability .

- Functional Groups : Electron-withdrawing groups (e.g., CF₃) at C2 significantly enhance activity, suggesting synergistic effects with 10-substituents .

Physicochemical and Application-Based Comparisons

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine, and how does reaction efficiency vary under different catalytic systems?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling , involving palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and copper(I) iodide. A typical procedure involves reacting 10-ethynyl-10H-phenothiazine with a halogenated alkene in a THF/triethylamine solvent system. Reaction yields (~6.9%) are influenced by catalyst loading, solvent polarity, and reaction time. Post-synthesis purification employs gel permeation chromatography .

Q. How is the crystal structure of this compound characterized, and what conformational features are critical for its stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals a triclinic crystal system (space group ) with lattice parameters . The phenothiazine core adopts a boat conformation , stabilized by intramolecular non-covalent interactions (e.g., C–H⋯π). Refinement parameters include and , with constrained H-atom positions .

Q. What analytical techniques are essential for confirming purity and structural integrity post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : NMR (CDCl) identifies aromatic protons (δ 7.10–8.21 ppm) and allylic substituents.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., 384.0568 for derivatives).

- X-ray Diffraction : Validates crystal packing and bond angles (e.g., C–C bond lengths 1.35–1.48 Å) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., methyl, propenyl) influence the compound’s reactivity and supramolecular assembly?

- Methodological Answer : Substituents at the N10 position (e.g., 2-methyl-2-propen-1-yl) induce conformational strain in the phenothiazine ring, altering π-π stacking and hydrogen-bonding patterns. Computational modeling (DFT) and comparative crystallography of derivatives (e.g., 2-chloro or 2-methoxy analogs) reveal substituent-dependent dihedral angles (10–15°) between aromatic rings .

Q. What strategies resolve contradictions in reported biological activities of phenothiazine derivatives, particularly regarding HDAC inhibition?

- Methodological Answer : Discrepancies arise from substituent positioning and assay conditions. For example, hydroxamic acid derivatives (e.g., compound 22 ) show selective HDAC inhibition via competitive binding assays. Dose-response curves (IC values) and molecular docking simulations clarify structure-activity relationships (SAR) .

Q. How can co-crystallization techniques enhance the material properties of this compound for optoelectronic applications?

- Methodological Answer : Co-crystals with indene derivatives (e.g., 10-(2-methyl-4-phenylindenyl)-phenothiazine) exhibit improved charge transport due to π-extended frameworks . Single-crystal studies (e.g., ) reveal disorder parameters (44 restraints) and intermolecular interactions (C–H⋯S) critical for conductivity .

Q. What role does solvent polarity play in the compound’s photophysical behavior, and how is this quantified?

- Methodological Answer : Solvatochromic shifts are analyzed via UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMF). Emission spectra (λ 450–550 nm) correlate with the Hammett substituent constant (σ) of the propenyl group. Time-resolved fluorescence decay studies quantify excited-state lifetimes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.